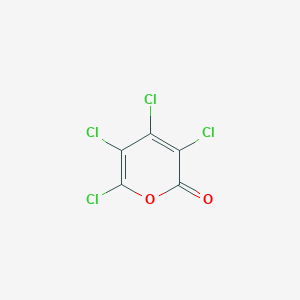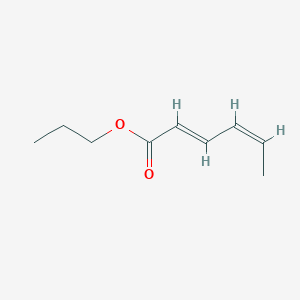
Tellurium-126
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium-126 is a stable isotope of the element tellurium, which is a member of the chalcogen group in the periodic table. Tellurium is a brittle, mildly toxic, rare, silver-white metalloid that is chemically related to selenium and sulfur. This compound has an atomic number of 52 and an atomic mass of 126. This isotope is naturally occurring and constitutes about 18.8% of natural tellurium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tellurium-126 can be isolated from natural tellurium through various chemical processes. One common method involves the reduction of tellurium dioxide (TeO₂) using a reducing agent such as sodium borohydride (NaBH₄) in an aqueous solution. The reaction conditions typically involve heating the mixture to a temperature of around 80°C to facilitate the reduction process .
Industrial Production Methods: In industrial settings, tellurium is often obtained as a byproduct of copper refining. The anode muds produced during the electrolytic refining of copper contain tellurium, which can be extracted through a series of chemical treatments. The process involves dissolving the anode muds in sulfuric acid, followed by the precipitation of tellurium using sulfur dioxide gas. The precipitated tellurium is then purified through distillation or zone refining techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tellurium-126 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: Tellurium reacts with oxygen to form tellurium dioxide (TeO₂). This reaction typically occurs at elevated temperatures: [ \text{Te} + \text{O}_2 \rightarrow \text{TeO}_2 ]
-
Reduction: Tellurium dioxide can be reduced to elemental tellurium using reducing agents such as sodium borohydride: [ \text{TeO}_2 + \text{NaBH}_4 \rightarrow \text{Te} + \text{NaBO}_2 + \text{H}_2\text{O} ]
-
Substitution: Tellurium can undergo substitution reactions with halogens to form tellurium halides, such as tellurium tetrachloride (TeCl₄): [ \text{Te} + 2\text{Cl}_2 \rightarrow \text{TeCl}_4 ]
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Sodium borohydride in aqueous solution at around 80°C.
Substitution: Halogen gases (e.g., chlorine) at room temperature.
Major Products:
Oxidation: Tellurium dioxide (TeO₂).
Reduction: Elemental tellurium (Te).
Substitution: Tellurium halides (e.g., TeCl₄).
Aplicaciones Científicas De Investigación
Tellurium-126 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tellurium-126 exerts its effects varies depending on its application:
Comparación Con Compuestos Similares
- Sulfur (S)
- Selenium (Se)
- Polonium (Po)
Tellurium-126’s unique properties, such as its higher atomic mass and specific chemical reactivity, make it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
tellurium-126 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-YPZZEJLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[126Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.90331 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-74-0 |
Source


|
| Record name | Tellurium, isotope of mass 126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
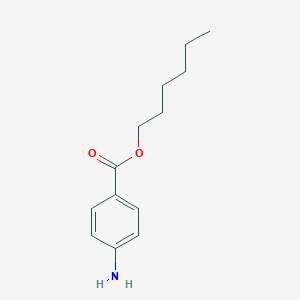
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
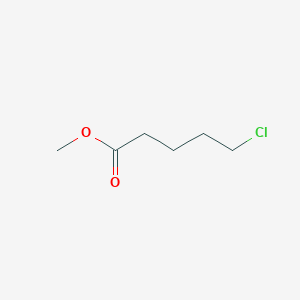
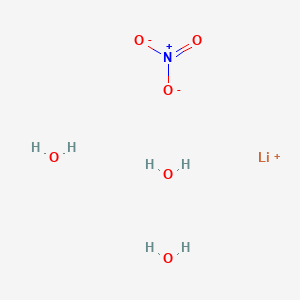


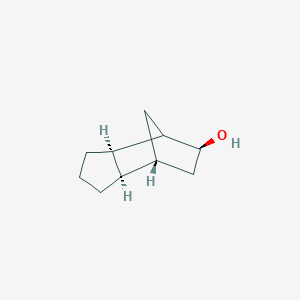

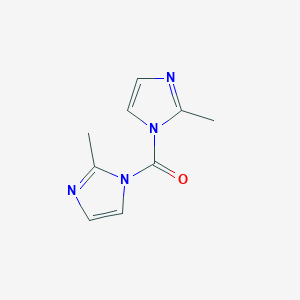
![N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide](/img/structure/B80124.png)
